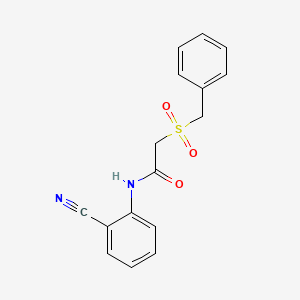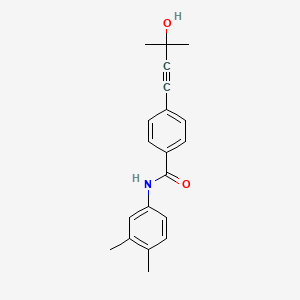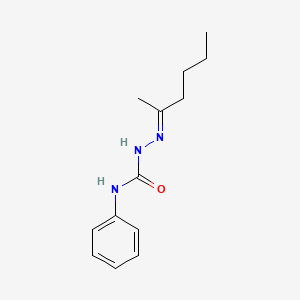
2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide, also known as BSCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BSCA belongs to the class of sulfonylurea compounds and has shown promising results in the treatment of various diseases, including diabetes, cancer, and inflammation.
Mécanisme D'action
The mechanism of action of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide involves the activation of ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This leads to the depolarization of the cell membrane and the subsequent influx of calcium ions, which triggers insulin secretion. 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide also activates AMP-activated protein kinase (AMPK), which plays a crucial role in glucose uptake and metabolism in peripheral tissues.
Biochemical and Physiological Effects
2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has been shown to have several biochemical and physiological effects, including the stimulation of insulin secretion, improvement of insulin sensitivity, and reduction of blood glucose levels. 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has also been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide is its ability to stimulate insulin secretion and improve glucose uptake in peripheral tissues. This makes it a promising candidate for the treatment of diabetes. However, the synthesis of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide is a multi-step process and can be time-consuming and expensive. Additionally, the long-term effects of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide on human health are still unknown, and further studies are needed to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for the study of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide. One area of research could focus on the development of more efficient and cost-effective synthesis methods for 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide. Another area of research could focus on the use of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide in combination with other drugs for the treatment of diabetes and other diseases. Additionally, further studies are needed to determine the long-term effects of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide on human health and to assess its safety and efficacy.
Méthodes De Synthèse
The synthesis of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide involves a multi-step process that includes the reaction of benzylsulfonyl chloride with 2-aminobenzonitrile, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using chromatographic techniques to obtain pure 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide.
Applications De Recherche Scientifique
2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has been extensively studied for its potential applications in the treatment of diabetes. Studies have shown that 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has a hypoglycemic effect and can lower blood glucose levels by stimulating insulin secretion from pancreatic beta cells. 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has also been shown to improve insulin sensitivity and glucose uptake in peripheral tissues.
In addition to its potential applications in diabetes, 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has also been studied for its anti-inflammatory and anti-cancer properties. Studies have shown that 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-benzylsulfonyl-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c17-10-14-8-4-5-9-15(14)18-16(19)12-22(20,21)11-13-6-2-1-3-7-13/h1-9H,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBQOIAVNVTPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)


![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)
hydrazone](/img/structure/B5851626.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)


![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)